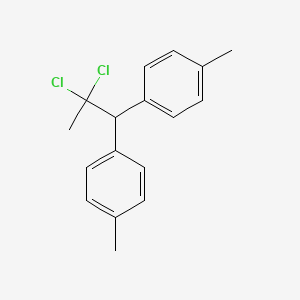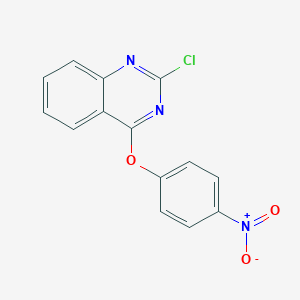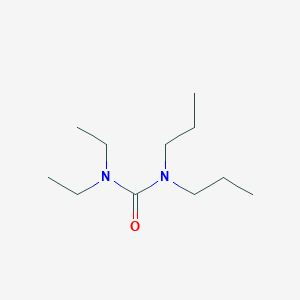
Benzene, 1-(2,2-dichloro-1-(4-methylphenyl)propyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(2,2-dichloro-1-(4-methylphenyl)propyl)-4-methyl- is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by the presence of a benzene ring substituted with a 2,2-dichloro-1-(4-methylphenyl)propyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2,2-dichloro-1-(4-methylphenyl)propyl)-4-methyl- typically involves the chlorination of 1-(4-methylphenyl)ethanone. This process is carried out using concentrated hydrochloric acid and aqueous hydroperoxide under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(2,2-dichloro-1-(4-methylphenyl)propyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(2,2-dichloro-1-(4-methylphenyl)propyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-(2,2-dichloro-1-(4-methylphenyl)propyl)-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-1-(4-methylphenyl)ethanone: Shares a similar structure but lacks the additional methyl group on the benzene ring.
1-(4-Methylphenyl)ethanone: Lacks the dichloro substitution.
4-Methylacetophenone: Similar aromatic structure but different substituents.
Uniqueness
Benzene, 1-(2,2-dichloro-1-(4-methylphenyl)propyl)-4-methyl- is unique due to the presence of both dichloro and methyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
59900-59-3 |
|---|---|
Molekularformel |
C17H18Cl2 |
Molekulargewicht |
293.2 g/mol |
IUPAC-Name |
1-[2,2-dichloro-1-(4-methylphenyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C17H18Cl2/c1-12-4-8-14(9-5-12)16(17(3,18)19)15-10-6-13(2)7-11-15/h4-11,16H,1-3H3 |
InChI-Schlüssel |
NURIDAPGQXSAFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)






![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)




![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
